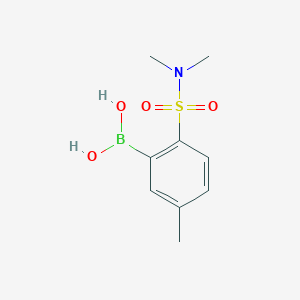

2-(Dimethylsulfamoyl)-5-methylphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Dimethylsulfamoyl)-5-methylphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylsulfamoyl group and a methyl group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylsulfamoyl)-5-methylphenylboronic acid typically involves the introduction of the boronic acid group onto a suitably substituted phenyl ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction with a boron reagent such as bis(pinacolato)diboron. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate and a ligand to stabilize the palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(Dimethylsulfamoyl)-5-methylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the phenyl ring.

Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Palladium catalysts, along with bases like potassium carbonate, are used in cross-coupling reactions.

Major Products Formed

Oxidation: Phenols and other oxygenated derivatives.

Reduction: Modified phenylboronic acids with reduced functional groups.

Substitution: Biaryl compounds and other substituted aromatic derivatives.

Aplicaciones Científicas De Investigación

2-(Dimethylsulfamoyl)-5-methylphenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-(Dimethylsulfamoyl)-5-methylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug molecules that target specific biological pathways. The boronic acid group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic acid: A simpler boronic acid with a phenyl ring, lacking the dimethylsulfamoyl and methyl groups.

4-Methylphenylboronic acid: Similar to 2-(Dimethylsulfamoyl)-5-methylphenylboronic acid but without the dimethylsulfamoyl group.

2-(Dimethylsulfamoyl)phenylboronic acid: Lacks the methyl group on the phenyl ring.

Uniqueness

This compound is unique due to the presence of both the dimethylsulfamoyl and methyl groups, which impart distinct chemical properties and reactivity. These functional groups enhance its solubility, stability, and ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications.

Actividad Biológica

2-(Dimethylsulfamoyl)-5-methylphenylboronic acid is a boronic acid derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique structural features, including a dimethylsulfamoyl group and a methyl-substituted phenyl ring, contribute to its reactivity and potential therapeutic applications.

The compound is characterized by the following chemical structure:

- Molecular Formula : C11H14BNO2S

- CAS Number : 2377610-24-5

- Molecular Weight : 225.11 g/mol

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly advantageous in the design of sensors and drug molecules targeting specific biological pathways. The boronic acid moiety can interact with various enzymes and receptors, modulating their activities and leading to diverse biological effects.

1. Anticancer Activity

Research has indicated that boronic acids can inhibit proteasomes, which are critical for protein degradation in cancer cells. The inhibition of proteasome activity can lead to the accumulation of pro-apoptotic factors, thereby inducing apoptosis in cancer cells. Studies have shown that compounds similar to this compound exhibit potent anticancer properties by targeting the proteasome pathway .

2. Diabetes Research

Boronic acids are also being investigated for their potential as glucose-sensing agents due to their ability to bind to diols, such as glucose. This binding can be utilized in developing glucose-responsive drug delivery systems, which could be beneficial for diabetes management .

3. Antiviral Activity

Recent studies have explored the antiviral properties of boronic acids against various viruses. The mechanism involves inhibiting viral replication by interfering with viral proteins that rely on glycosylation processes, which boronic acids can disrupt due to their affinity for sugar moieties.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers synthesized a series of boronic acid derivatives, including this compound, and evaluated their efficacy against human cancer cell lines. The results demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established proteasome inhibitors .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.4 | MCF-7 (breast cancer) |

| Bortezomib | 10.1 | MCF-7 (breast cancer) |

Case Study 2: Glucose Sensing

A study highlighted the use of boronic acids in developing glucose sensors. The incorporation of this compound into a polymer matrix improved the sensitivity and selectivity of the sensor towards glucose detection, showing promise for non-invasive blood glucose monitoring technologies .

Propiedades

IUPAC Name |

[2-(dimethylsulfamoyl)-5-methylphenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO4S/c1-7-4-5-9(8(6-7)10(12)13)16(14,15)11(2)3/h4-6,12-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYXMOYWACGPLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)S(=O)(=O)N(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.